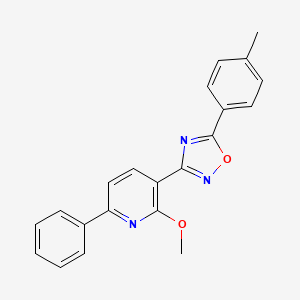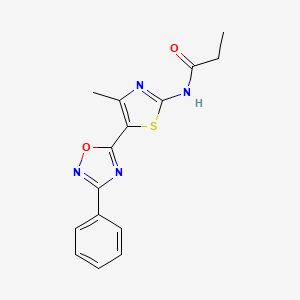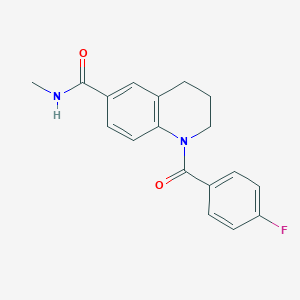
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, commonly known as 'compound X', is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but studies have shown that it interacts with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, compound X has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to modulate the activity of neurotransmitters, including GABA and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its high purity and stability. It can be synthesized in large quantities and stored for long periods without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions related to compound X. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to further elucidate its mechanism of action and molecular targets. Additionally, studies can be conducted to optimize its synthesis method to obtain higher yields and purity. Finally, studies can be conducted to evaluate its safety and toxicity profile in preclinical models.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anticancer, neuroprotective, and antimicrobial properties. Its mechanism of action is not fully understood, but studies have shown that it interacts with various molecular targets. Further research is needed to fully understand its potential therapeutic applications and optimize its synthesis method.
Méthodes De Synthèse
Compound X has been synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling reagent. These methods have been optimized to obtain high yields of compound X with good purity.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. Studies have shown that compound X exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, compound X has been shown to have antibacterial and antifungal activity.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-methyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-17(22)14-6-9-16-13(11-14)3-2-10-21(16)18(23)12-4-7-15(19)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHJBDKFVDCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
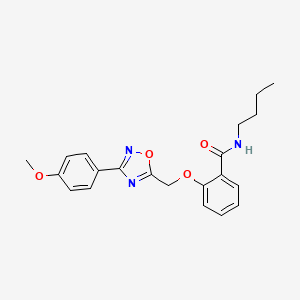
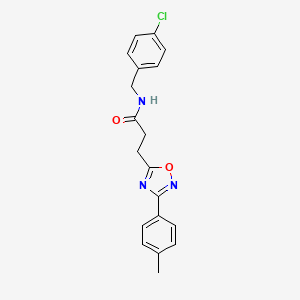
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
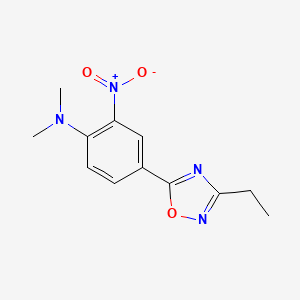

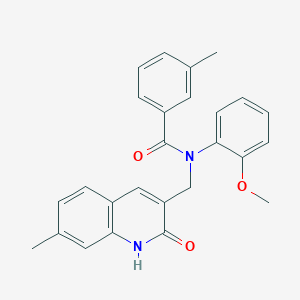
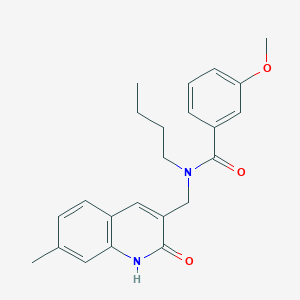
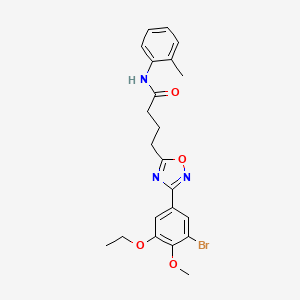
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)


